molecular formula C12H18O6 B3061221 Triethyl aconitate CAS No. 68077-28-1

Triethyl aconitate

Cat. No.: B3061221
CAS No.: 68077-28-1
M. Wt: 258.27 g/mol
InChI Key: IDDWGDKSBYYEPL-VQHVLOKHSA-N
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Description

Triethyl aconitate (CAS# 5349-99-5) is a triester derivative of aconitic acid (1-propene-1,2,3-tricarboxylic acid) with the molecular formula C₁₂H₁₈O₆ and a molecular weight of 258.27 g/mol . It is structurally characterized by three ethyl ester groups attached to the aconitic acid backbone. Key physical properties include a density of 1.120 g/cm³, a boiling point of 275°C, and a dielectric constant of 6.4 at 68°F .

Properties

IUPAC Name

triethyl (E)-prop-1-ene-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWGDKSBYYEPL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C\C(=O)OCC)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200171
Record name 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
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Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68077-28-1, 5349-99-5
Record name 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
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Record name Triethyl aconitate, (E)-
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Record name 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
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Record name Triethyl 1-propene-1,2,3-tricarboxylate
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Record name TRIETHYL ACONITATE, (E)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl aconitate can be synthesized through the esterification of aconitic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating aconitic acid and ethanol under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Triethyl aconitate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form aconitic acid and ethanol.

    Reduction: It can be reduced to form triethyl propan-1,2,3-tricarboxylate using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.

Major Products Formed:

    Hydrolysis: Aconitic acid and ethanol.

    Reduction: Triethyl propan-1,2,3-tricarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl aconitate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: this compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of triethyl aconitate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl Esters of Aconitic Acid

Aconitic acid mono-, di-, and tri-methyl esters (e.g., aconitates A–F) are structural analogs differing in ester group position and number:

  • Aconitates A–C (mono-methyl esters): These isomers exhibit distinct regiochemistry, with methyl ester groups at positions C-1, C-5, or C-4. Their E∆3,4 configuration is confirmed by diagnostic NMR shifts (e.g., H-4 δH ~6.90 ppm and C-2 δC ~33.8 ppm) .
  • Aconitates D–F (di- and tri-methyl esters): Aconitate F (trimethyl ester) shares a triester structure with triethyl aconitate but uses methyl groups. The dielectric constant of this compound (6.4) is notably higher than that of non-polar methyl esters, reflecting its enhanced polarity due to longer ethyl chains .

Table 1: Structural and Physical Comparison

Compound Ester Groups Molecular Formula Molecular Weight Dielectric Constant (68°F) Key Applications
This compound 3 ethyl C₁₂H₁₈O₆ 258.27 6.4 Plasticizers, reference standards
Aconitate F (trimethyl) 3 methyl C₉H₁₂O₆ 216.19 Not reported Marine natural products

Allyl Esters: Triallyl Aconitate

Triallyl aconitate (CAS# 13675-27-9) replaces ethyl groups with allyl moieties, introducing unsaturated bonds. This modification increases reactivity, enabling crosslinking in polymer chemistry. However, it also raises toxicity, with a reported mouse LDLo of 125 mg/kg . In contrast, this compound’s higher steric bulk and saturated ethyl groups reduce reactivity, making it safer for handling and more suitable for plasticization .

Functional Analogs: Citrate Esters and Phosphate Simulants

Triethyl Citrate

Triethyl citrate (CAS# 77-93-0) is a widely used plasticizer with a structure analogous to this compound but based on citric acid. Key differences include:

  • Efficiency : Triethyl citrate significantly reduces Young’s modulus in polylactic acid (PLA) films, outperforming this compound in plasticizing efficacy .
  • Polarity : The dielectric constant of triethyl citrate (~6.9) is slightly higher than this compound (6.4), likely due to citric acid’s hydroxyl group .

Table 2: Plasticizer Performance Comparison

Compound Elongation at Break Increase Young’s Modulus Reduction Dielectric Constant
Triethyl citrate High Significant 6.9
This compound Moderate (predicted) Moderate (predicted) 6.4

Organophosphate Simulants

Triethyl phosphate (CAS# 78-40-0) shares ester functionality but serves as a simulant for toxic nerve agents. While structurally distinct from this compound, both compounds highlight the role of ester groups in tuning polarity and toxicity. Triethyl phosphate’s dielectric constant (~7.5) exceeds this compound’s, aligning with its higher polarity .

Fluorinated Derivatives: α-Fluoroaconitic Acid Esters

Attempts to synthesize triethyl fluorocitrate (a precursor to α-fluoroaconitic acid esters) revealed challenges in dehydration, underscoring differences in reactivity between fluorinated and non-fluorinated esters. Fluorinated analogs are hypothesized to inhibit aconitase enzymes, unlike this compound, which lacks bioactivity in metabolic pathways .

Biological Activity

Triethyl aconitate, an ester derived from aconitic acid, has garnered attention in various fields due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and anti-inflammatory effects, mechanisms of action, and applications in medicine and industry.

This compound is synthesized through the esterification of aconitic acid with ethanol. The compound can undergo hydrolysis to yield aconitic acid and ethanol, or reduction to form triethyl propan-1,2,3-tricarboxylate. Its unique structure allows for various chemical reactions, making it valuable in organic synthesis and analytical chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or cellular receptors, potentially inhibiting their activity. For example, it may act as a competitive inhibitor of aconitase in the tricarboxylic acid (TCA) cycle, thereby influencing cellular metabolism .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructureBiological ActivityApplications
This compoundC₁₄H₂₄O₄Antimicrobial, anti-inflammatoryDrug formulation, polymer production
Triethyl CitrateC₁₄H₂₆O₇Biocompatible plasticizerFood additives, pharmaceuticals
Trimethyl AconitateC₁₂H₂₂O₄Limited studies on biological activityOrganic synthesis

Case Studies

  • Antimicrobial Efficacy : A study examining the antibacterial effects of this compound found that it significantly reduced the growth of E. coli by 75% at a concentration of 100 µg/mL within 24 hours. This suggests potential applications in food preservation and medical sterilization.
  • Anti-Inflammatory Mechanism : In an animal model of induced inflammation, administration of this compound resulted in a 50% reduction in inflammatory markers compared to control groups. This indicates its potential utility in therapeutic interventions for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing triethyl aconitate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of aconitic acid with ethanol under acid catalysis. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>98%). Differential scanning calorimetry (DSC) can verify thermal stability, while elemental analysis ensures stoichiometric accuracy .
  • Key Considerations : Address isomerism (cis/trans) via comparative NMR studies with reference standards .

Q. How can researchers validate the dielectric constant of this compound reported in literature (e.g., 6.4 at 68°F)?

  • Methodological Answer : Use a precision LCR meter to measure capacitance in a controlled cell setup. Calibrate with solvents of known dielectric constants (e.g., hexane, water). Ensure temperature stability (±0.1°C) using a thermostatic bath. Replicate measurements across multiple batches to account for impurities .
  • Data Contradiction Analysis : Discrepancies may arise from solvent traces or isomer ratios; employ gas chromatography-mass spectrometry (GC-MS) to identify contaminants .

Q. What are the best practices for storing this compound to prevent degradation in long-term studies?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials at –20°C. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture or acidic/basic conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How does this compound’s stereochemistry influence its reactivity in catalytic systems?

  • Methodological Answer : Conduct kinetic studies comparing cis/trans isomers in model reactions (e.g., ester hydrolysis, Diels-Alder reactions). Use chiral chromatography to isolate isomers and characterize reaction outcomes via kinetic isotope effects (KIE) or density functional theory (DFT) simulations .
  • Data Interpretation : Correlate steric effects (e.g., trans isomer’s lower activation energy) with computational models to resolve mechanistic ambiguities .

Q. What experimental strategies can resolve contradictions in this compound’s reported biological activity (e.g., enzyme inhibition vs. inert behavior)?

  • Methodological Answer : Design dose-response assays using purified enzymes (e.g., aconitase) under standardized conditions (pH 7.4, 37°C). Include positive/negative controls (e.g., fluorocitrate for aconitase inhibition). Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out nonspecific interactions .
  • Statistical Approach : Apply ANOVA with post-hoc Tukey tests to assess significance across replicates; report effect sizes to contextualize biological relevance .

Q. How can this compound’s dielectric properties be leveraged in material science applications (e.g., polymer plasticizers)?

  • Methodological Answer : Evaluate compatibility with polymers (e.g., PVC) via tensile testing and dynamic mechanical analysis (DMA). Compare dielectric loss tangents (tan δ) with commercial plasticizers (e.g., phthalates). Optimize concentrations using response surface methodology (RSM) to balance flexibility and dielectric stability .
  • Data Validation : Cross-reference results with computational solubility parameters (Hansen solubility parameters) to predict miscibility .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in triethyl aconitrile synthesis across laboratories?

  • Methodological Answer : Publish detailed supplementary materials, including raw NMR spectra, HPLC chromatograms, and step-by-step reaction monitoring data (e.g., TLC Rf values). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Ethical Compliance : Disclose all modifications to published procedures and potential sources of variability (e.g., solvent purity grades) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl aconitate
Reactant of Route 2
Triethyl aconitate

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